molecular formula C12H12O2 B030015 2-Acetyl-7-ethylbenzofuran CAS No. 59664-03-8

2-Acetyl-7-ethylbenzofuran

Cat. No. B030015
CAS RN: 59664-03-8
M. Wt: 188.22 g/mol
InChI Key: JTUMBVQDEFOAHR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzofuran derivatives, including compounds similar to 2-acetyl-7-ethylbenzofuran, often involves Friedel-Crafts acylation reactions. An example of such a synthesis is the acetylation of 2,3-dimethylbenzofuran, which yields 2-acetyl-3-ethylbenzofuran among other products, demonstrating the feasibility of synthesizing substituted benzofurans via electrophilic aromatic substitution and rearrangement processes (Baciocchi et al., 1978).

Molecular Structure Analysis

The structural analysis of benzofuran derivatives is critical for understanding their reactivity and properties. Studies involving NMR spectroscopy have been instrumental in determining the positions of substituents in acetylated benzofurans, offering insights into the molecular structure of these compounds (Bǎrboiu et al., 1974).

Chemical Reactions and Properties

Benzofuran derivatives undergo various chemical reactions, including further acylation, cycloadditions, and functionalization of the aromatic system. A notable reaction is the one-pot multistep synthesis of 4-acetoxy-2-amino-3-arylbenzofurans from starting materials involving several elementary reactions, highlighting the chemical versatility of benzofuran compounds (Ishikawa et al., 2005).

Scientific Research Applications

Synthesis of Intermediates for Drug Development

An efficient and scalable synthesis method has been developed for intermediates useful in the synthesis of drugs such as Pyriftalid and Paquinimod, leveraging 2-acetyl-6-nitrobenzoic acid as the starting material. This process underscores the role of 2-Acetyl-7-ethylbenzofuran derivatives in facilitating the production of pharmaceutical compounds (Li, Zhang, Yang, & Li, 2017).

Green Synthesis Approaches

A green synthesis approach for Cefdinir, an antibiotic, indicates the environmental benefits of using alternative synthetic routes. This method emphasizes the reduction of hazardous waste, highlighting the importance of sustainable practices in chemical synthesis and the potential roles of benzofuran derivatives in these processes (Wei-hui, 2013).

Renewable Resources for Chemical Synthesis

Research demonstrates the synthesis of acetyl-substituted tetrahydrobenzofuran and tetrahydronaphthalene from renewable furanics, showcasing an innovative use of biomass-derived materials in chemical manufacturing. This work suggests the versatility of 2-Acetyl-7-ethylbenzofuran derivatives in creating value-added chemicals from sustainable resources (Marri et al., 2019).

Novel Sesquiterpenes and Benzofuran Derivatives

The isolation of novel compounds, including 2-acetyl-5-isopentenyl-6-methylbenzofuran, from Ligularia veitchiana roots, illustrates the potential of benzofuran derivatives in discovering new bioactive molecules. These findings contribute to the understanding of natural products' chemical diversity and their applications in drug discovery and development (Liu et al., 2010).

Anticholinesterase Activity

Investigations into novel anticholinesterases based on the molecular skeletons of Furobenzofuran and Methanobenzodioxepine indicate the therapeutic potential of benzofuran derivatives. These compounds have shown potent inhibitory activity against acetyl- and butyrylcholinesterase, suggesting their utility in treating diseases like Alzheimer's (Luo et al., 2005).

Future Directions

Benzofuran compounds, including “2-Acetyl-7-ethylbenzofuran”, have attracted more and more attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds . For example, the recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease .

properties

IUPAC Name

1-(7-ethyl-1-benzofuran-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O2/c1-3-9-5-4-6-10-7-11(8(2)13)14-12(9)10/h4-7H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTUMBVQDEFOAHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC2=C1OC(=C2)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40498725
Record name 1-(7-Ethyl-1-benzofuran-2-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40498725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Acetyl-7-ethylbenzofuran

CAS RN

59664-03-8
Record name 1-(7-Ethyl-1-benzofuran-2-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40498725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 80.1 g of 2-acetyl-5-bromo-7-ethylbenzofuran, 37.5 g of triethylamine and 5 g of 5% palladium-on-carbon in 1300 ml of methanol was hydrogenated at room temperature and atmospheric pressure until 1 molar equivalent of hydrogen had been absorbed. The catalyst was filtered off and the filtrate evaporated to dryness. The residual solid was dissolved in ethyl acetate, the resulting solution washed with water and with brine and dried over anhydrous sodium sulphate. The sodium sulphate was then filtered off and the filtrate evaporated under reduced pressure. The residual solid was crystallized from petroleum ether (boiling range 60°-80°C) to give 48.7 g of 2-acetyl-7-ethylbenzofuran as a white crystalline solid of melting point 59°-60°C.
Quantity
80.1 g
Type
reactant
Reaction Step One
Quantity
37.5 g
Type
reactant
Reaction Step One
Quantity
1300 mL
Type
solvent
Reaction Step One
Quantity
5 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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